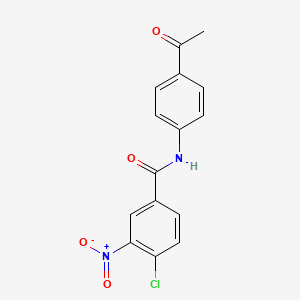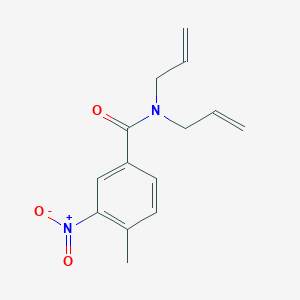![molecular formula C16H22N2O3 B5728973 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)
1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several physiological and pathological processes, including inflammation, apoptosis, and neuroprotection.
作用机制
DPA-714 binds to the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is located on the outer mitochondrial membrane. 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is involved in several physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 binding to 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide modulates its activity, leading to a reduction in inflammation and neurodegeneration. The exact mechanism of action of DPA-714 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in various animal models. It reduces inflammation by inhibiting the activation of microglia and astrocytes, which are the primary immune cells in the central nervous system. DPA-714 also reduces oxidative stress and apoptosis, leading to neuroprotection. In addition, DPA-714 has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA, leading to improvements in cognitive function.
实验室实验的优点和局限性
One of the main advantages of DPA-714 is its selectivity for 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which makes it a useful tool for studying the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes. It also has a favorable pharmacokinetic profile, with high brain penetration and a long half-life. However, one of the limitations of DPA-714 is its low solubility, which can make it challenging to administer in vivo. In addition, the exact mechanism of action of DPA-714 is still not fully understood, and further research is required to elucidate its effects fully.
未来方向
The potential therapeutic applications of DPA-714 are vast, and several future directions can be explored. One potential direction is to investigate its role in other diseases, such as multiple sclerosis, epilepsy, and stroke. Another direction is to develop more potent and selective 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide ligands that can be used as therapeutic agents. Furthermore, DPA-714 can be used as a tool to study the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes, leading to a better understanding of its function. Finally, the development of new formulations of DPA-714 that improve its solubility and bioavailability can lead to more effective therapeutic interventions.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective ligand for the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide and has been extensively studied for its effects in various animal models of neuroinflammation, neurodegeneration, and cancer. DPA-714 reduces inflammation, oxidative stress, and apoptosis, leading to neuroprotection and improvements in cognitive function. It has several advantages and limitations for lab experiments, and several future directions can be explored to further understand its potential therapeutic applications.
合成方法
The synthesis of DPA-714 involves the reaction between 1-(2,4-dimethylphenoxy)acetyl chloride and 4-piperidinecarboxamide in the presence of a base. The reaction yields a white solid that is purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, neurodegeneration, and cancer. It has been shown to modulate the immune response and reduce inflammation in several animal models of neuroinflammation. In addition, DPA-714 has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, DPA-714 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-3-4-14(12(2)9-11)21-10-15(19)18-7-5-13(6-8-18)16(17)20/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKKMRKYUZAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenoxy)acetyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)


![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)